molecular formula C7H11Cl2N3S B1325060 (1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride CAS No. 1177148-05-8

(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride

Cat. No.: B1325060
CAS No.: 1177148-05-8
M. Wt: 240.15 g/mol
InChI Key: YTGHEXVLUUDAIR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride typically involves the reaction of imidazole derivatives with thiazole compounds under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, including its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Biological Activity

(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential across various diseases.

  • Chemical Formula : C₇H₁₁Cl₂N₃S
  • Molecular Weight : 240.15 g/mol
  • CAS Number : 1177148-05-8
  • MDL Number : MFCD09864447

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from imidazole and thiazole derivatives. The process often includes the formation of the imidazo-thiazole ring followed by alkylation to introduce the ethylamine side chain.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole possess significant antimicrobial properties. For instance:

  • A study evaluated a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strain. Compounds with specific substitutions showed potent activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives:

  • A series of compounds were synthesized and tested against pancreatic ductal adenocarcinoma (PDAC) cell lines. Notably, compounds exhibited half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM .
  • Another study reported that certain derivatives inhibited tubulin polymerization with IC50 values lower than that of standard chemotherapeutic agents like combretastatin A-4 .

Antioxidant and Cytotoxicity Studies

The antioxidant properties of these compounds have also been explored:

  • In vitro assays demonstrated that selected imidazo[2,1-b][1,3]thiazole derivatives exhibited significant antioxidant activity while maintaining low cytotoxicity against normal cell lines .

Case Studies and Research Findings

Study Biological Activity Key Findings
Study 1Anti-tuberculosisMIC = 3.125 μg/mL for several derivatives .
Study 2AnticancerIC50 = 5.11 to 10.8 µM in PDAC cell lines .
Study 3AntioxidantSignificant antioxidant activity with low cytotoxicity .
Study 4Tubulin inhibitionIC50 for tubulin polymerization = 0.15 μM .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Tubulin Binding : Some derivatives inhibit tubulin polymerization, which is crucial for cell division in cancer cells.
  • Antimicrobial Targets : The mechanism against Mycobacterium tuberculosis involves disruption of bacterial cell wall synthesis and function.

Properties

IUPAC Name

1-imidazo[2,1-b][1,3]thiazol-6-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S.2ClH/c1-5(8)6-4-10-2-3-11-7(10)9-6;;/h2-5H,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGHEXVLUUDAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CSC2=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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